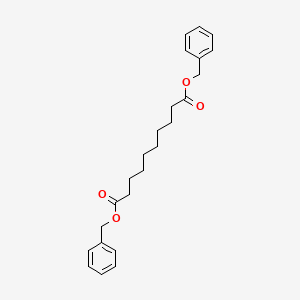

Dibenzyl sebacate

Description

Overview of Sebacate (B1225510) Esters within Industrial and Academic Contexts

Sebacate esters, as a class of chemical compounds derived from sebacic acid, hold significant relevance in both industrial and academic spheres. Industrially, they are widely utilized for their versatile properties, particularly as plasticizers. myskinrecipes.comresearchgate.nettaylorandfrancis.com Their applications span various sectors, including the polymer industry, where they enhance the flexibility and durability of materials such as PVC, cellulose (B213188) acetate, and synthetic rubbers. myskinrecipes.comresearchgate.net Sebacate esters are also valuable in the production of films, coatings, and adhesives, contributing to improved workability and performance. myskinrecipes.com Beyond polymers, they find use in lubricants and hydraulic fluids due to their thermal stability and low volatility, making them suitable for high-temperature applications. myskinrecipes.com Their low toxicity profile allows for their incorporation in sensitive applications like food packaging materials. myskinrecipes.com In the cosmetics industry, sebacate esters function as emollients and solvents, providing smooth textures and aiding in ingredient dispersion in skincare and personal care products. myskinrecipes.com

Academically, sebacate esters are subjects of ongoing research due to their diverse applications and potential for further development. Research explores their synthetic pathways, including more environmentally friendly approaches aligned with green chemistry principles. solubilityofthings.com Studies also investigate their potential biological activity, hinting at possible roles in medicinal chemistry and pharmaceuticals. solubilityofthings.com The synthesis of different dibasic acid esters with enzyme catalysts is an active area of research, particularly for producing diesters of sebacic acid with commercial applications in synthetic lubrication oils, cold-resistant plasticizers, and additives. chesci.com Research on sebacate esters also includes their use as solvent mediators in potentiometric sensors. taylorandfrancis.com The study of sebacate esters contributes to broader research in chemical synthesis and material science. solubilityofthings.com

Rationale for Dedicated Academic Inquiry into Dibenzyl Sebacate

Dedicated academic inquiry into this compound is warranted due to its specific properties and potential applications that distinguish it within the broader class of sebacate esters. As a dibenzyl ester, it possesses a unique molecular structure that influences its physical and chemical characteristics, such as solubility and compatibility with various materials. solubilityofthings.comnih.gov Research into this compound can lead to a deeper understanding of structure-property relationships within sebacate esters.

Furthermore, while sebacate esters in general are known plasticizers, the specific performance of this compound in different polymer matrices and under varying conditions is a subject of academic interest. myskinrecipes.com Its use in specific applications like cosmetics and potentially in medicinal chemistry highlights the need for targeted research to fully explore its capabilities and optimize its use. solubilityofthings.commyskinrecipes.com Investigating the synthesis of this compound, including exploring efficient and sustainable methods, is also a key area of academic focus. solubilityofthings.com The potential for this compound to serve as an intermediate in the synthesis of more complex organic molecules further underscores the rationale for dedicated study. solubilityofthings.com

Historical Trajectory of Research on this compound and Analogues

The historical trajectory of research on this compound and its analogues is intertwined with the broader development and application of plasticizers and ester chemistry. Early research likely focused on the synthesis and basic characterization of sebacate esters, including this compound, to understand their fundamental properties. The use of sebacate esters as plasticizers gained prominence, particularly as alternatives to other plasticizers like phthalates, which have faced restrictions due to toxicity concerns. researchgate.netnih.gov Research has explored various sebacate esters, such as dibutyl sebacate and dioctyl sebacate, investigating their effectiveness in improving the flexibility and processability of polymers like PVC. researchgate.nettaylorandfrancis.comnih.gov

Studies on the synthesis of sebacate esters have evolved, exploring different catalytic methods, including enzymatic approaches, to improve efficiency and yield. chesci.com The investigation of analogues, such as other dialkyl sebacates, has provided comparative data on how variations in the ester groups influence properties like low-temperature flexibility and migration resistance. researchgate.nettaylorandfrancis.comnih.gov While specific historical research solely focused on this compound in isolation might be less documented compared to more widely used plasticizers like dibutyl sebacate, its presence in lists of sebacate esters studied for various applications, including plasticization and as intermediates, indicates its inclusion in the broader research landscape of sebacate chemistry over time. google.com Research has also touched upon the vapor pressures and vaporization enthalpies of sebacate esters, including this compound, contributing to understanding their environmental partitioning and behavior. acs.org

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c25-23(27-19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-24(26)28-20-22-15-9-6-10-16-22/h5-10,13-16H,1-4,11-12,17-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLXEVMGHXWBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059691 | |

| Record name | Dibenzyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-24-9 | |

| Record name | Dibenzyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBENZYL SEBACATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJA5SB9MSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Dibenzyl Sebacate

Established Synthetic Pathways for Dibenzyl Sebacate (B1225510)

The primary route for the synthesis of dibenzyl sebacate involves the esterification of sebacic acid with benzyl (B1604629) alcohol. This reaction typically requires the removal of water to drive the equilibrium towards product formation.

Esterification Reactions for this compound Synthesis

Esterification is a fundamental reaction in organic chemistry for synthesizing esters. For this compound, this involves the reaction between one molecule of sebacic acid (a dicarboxylic acid) and two molecules of benzyl alcohol. The general reaction can be represented as:

Sebacic Acid + 2 Benzyl Alcohol ⇌ this compound + 2 H₂O

This reaction is often carried out under conditions that facilitate the removal of water, such as heating in the presence of a dehydrating agent or by azeotropic distillation.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the rate and efficiency of esterification reactions, including the synthesis of sebacate esters. Various types of catalysts have been explored for the synthesis of sebacic acid esters, which can be extrapolated to the potential synthesis of this compound.

Homogeneous catalysts are in the same phase as the reactants. Strong Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, are commonly used homogeneous catalysts for the Fischer esterification of carboxylic acids with alcohols. nih.gov While these catalysts can be effective in promoting the reaction, their separation from the reaction mixture and subsequent neutralization can be challenging, often leading to environmental concerns and waste generation. nih.gov

Heterogeneous catalysts exist in a different phase from the reactants, facilitating easier separation and potential recycling. This offers environmental and economic advantages compared to homogeneous catalysis. unimi.it

Rare earth solid acids have been investigated as heterogeneous catalysts for esterification reactions. These catalysts can exhibit Lewis acidity and have shown activity in various organic transformations. unimi.itrsc.orgfrontiersin.org While specific studies on rare earth solid acids for this compound synthesis were not extensively detailed in the search results, research on the synthesis of other sebacate esters, such as dibutyl sebacate, has explored heterogeneous catalytic approaches. For instance, studies have investigated phosphotungstic acid supported on activated carbon as a heterogeneous catalyst for dibutyl sebacate synthesis, achieving high esterification extents under optimized conditions. researchgate.net Rare earth triflates, such as yttrium triflate, have also been studied as Lewis acid catalysts in organic synthesis and are considered environmentally friendly due to their recoverability. unimi.it

Biocatalysis, utilizing enzymes as catalysts, offers an environmentally friendly alternative for ester synthesis, including sebacate esters. researchgate.nettandfonline.comtandfonline.com Lipases, a class of enzymes, have been successfully employed as biocatalysts for the esterification of sebacic acid with various alcohols. researchgate.nettandfonline.comtandfonline.comnih.gov

Studies have demonstrated the enzymatic synthesis of sebacic esters using immobilized lipases, such as Novozym 435. researchgate.nettandfonline.comtandfonline.comnih.gov These reactions can be carried out in solvent-free systems or in the presence of organic solvents like toluene. researchgate.nettandfonline.comtandfonline.com Biocatalytic approaches often allow for lower reaction temperatures compared to chemical synthesis, contributing to energy efficiency. researchgate.nettandfonline.com The addition of molecular sieves has been shown to improve product yield in some biocatalytic sebacate ester synthesis reactions by removing water. researchgate.nettandfonline.com While much of the research focuses on sebacic esters with shorter chain alcohols, the principles and methodologies can be relevant to the potential biocatalytic synthesis of this compound.

Heterogeneous Catalysis, including Rare Earth Solid Acids, for Sebacate Production

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached with the principles of green chemistry in mind, aiming to reduce or eliminate the use and generation of hazardous substances and minimize environmental impact. researchgate.netopcw.org

Applying green chemistry principles to this compound synthesis involves several considerations:

Waste Prevention: Designing synthetic routes that minimize the formation of by-products. opcw.org

Atom Economy: Maximizing the incorporation of all materials used in the synthesis into the final product. opcw.orgacs.org

Less Hazardous Chemical Syntheses: Utilizing less toxic reagents and solvents. opcw.orgskpharmteco.com

Safer Solvents and Auxiliaries: Employing environmentally benign solvents or solvent-free conditions where possible. opcw.org Biocatalytic reactions, for instance, can sometimes be conducted in solvent-free systems or in less hazardous solvents like toluene. researchgate.nettandfonline.comtandfonline.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when feasible. opcw.orgacs.org Biocatalysis often allows for lower reaction temperatures. researchgate.nettandfonline.com

Catalysis: Utilizing catalytic reagents that are as selective as possible to reduce the need for stoichiometric reagents and minimize waste. opcw.org Both heterogeneous and biocatalytic approaches align with this principle due to their potential for catalyst recovery and reuse. unimi.itresearchgate.net

Use of Renewable Feedstocks: While sebacic acid can be derived from castor oil, a renewable source, the origin of benzyl alcohol should also be considered in the context of renewable resources. wipo.int

The exploration of biocatalytic and heterogeneous catalytic methods for sebacate ester synthesis reflects the ongoing effort to develop greener synthetic routes for these compounds. nih.govresearchgate.netresearchgate.nettandfonline.comtandfonline.com

Advanced Derivatization Strategies for Functionalized this compound Analogues

Advanced derivatization strategies for sebacate esters, including this compound, often focus on modifying the ester linkages or incorporating additional functional groups onto the sebacate backbone or the benzyl moieties. These modifications can tailor the physical and chemical properties of the resulting compounds for specific applications. While direct examples specifically detailing the advanced derivatization of this compound are less prevalent in the immediate search results, strategies applied to similar sebacate esters and dicarboxylic acid derivatives provide insight into potential approaches.

Derivatization techniques are crucial for the analysis and identification of various organic compounds, including esters. For instance, derivatization methods have been developed for the analysis of ester groups in complex mixtures, involving reactions with hydroxylamine (B1172632) hydrochloride in alkaline solution to form hydroxamic acids. tandfonline.com This highlights the reactivity of the ester functional group to chemical transformation.

Chemical Modification of Sebacate Ester Backbone

The sebacate backbone, being a linear chain of ten carbon atoms with ester linkages at the ends, offers sites for potential chemical modification. While the ester linkages themselves can be targets for reactions like transesterification or hydrolysis, the carbon chain can also undergo modifications such as oxidation, reduction, or the introduction of new functional groups through various organic reactions.

Studies on other sebacate-based polymers, such as poly(glycerol sebacate) (PGS), illustrate modifications involving the sebacate moiety. For example, poly(glycerol sebacate) acrylate (B77674) (PGSA) is synthesized by chemically modifying PGS with acrylate moieties. This modification allows for photocuring and tuning of mechanical and degradation properties. nih.gov Although this example involves a polymer, it demonstrates the principle of modifying a sebacate-containing structure to introduce new functionalities.

Another approach involves using dicarboxylic acid derivatives, like sebacate esters, in biocatalyzed reactions to synthesize functionalized polyesters. d-nb.info This suggests that the sebacate backbone can be incorporated into larger polymeric structures with tailored properties through enzymatic methods.

Synthesis of Hybrid Compounds Incorporating Sebacate Moieties

Hybrid compounds incorporating sebacate moieties can be synthesized by linking the sebacate structure to other molecules, such as bioactive compounds or different polymeric blocks. This approach leverages the sebacate ester as a linker or a structural component within a larger, more complex molecule.

Dicarboxylic esters, including sebacate derivatives, have been used as acylating agents in lipase-catalyzed reactions to produce dimeric or hybrid derivatives of bioactive natural compounds. d-nb.info This indicates the potential to create hybrid molecules where a sebacate diester links two other functional molecules. For instance, hybrid compounds based on the conjugation of acylated derivatives with other bioactive molecules have been synthesized using biocatalysis with activated esters of dicarboxylic acids. d-nb.info

Furthermore, sebacate moieties can be incorporated into block copolymers or poly(amide-co-ester)s, creating materials with combined properties. High molecular weight poly(amide-co-ester)s with a repetitive pattern of amide and ester bonds have been prepared by reacting amides with diethyl sebacate. beilstein-journals.org This demonstrates the integration of sebacate units into hybrid polymeric structures.

Reaction Kinetics and Mechanistic Investigations in Sebacate Ester Synthesis

Studies on the kinetics and mechanisms of sebacate ester synthesis, particularly the esterification of sebacic acid with alcohols, provide crucial information for optimizing reaction conditions and understanding the reaction pathway. While specific kinetic studies on the synthesis of this compound are not explicitly detailed in the search results, investigations into the synthesis kinetics of other sebacate esters and general esterification reactions offer relevant insights.

The synthesis of sebacate esters is typically an esterification reaction between sebacic acid and an alcohol. This reaction is often catalyzed by acids, although non-catalytic methods under high pressure or supercritical conditions have also been explored. researchgate.net

Kinetic studies on the synthesis of bis(2-ethylhexyl) sebacate from sebacic acid and 2-ethylhexanol under subcritical and near-critical conditions have been conducted. researchgate.net A reversible reaction kinetics model was used to fit experimental data, considering the effect of acid catalysis. The activation energy for the forward reaction was determined to be 58.5 kJ/mol, and for the reverse reaction, 63.4 kJ/mol. researchgate.net Equilibrium conversion was achieved relatively quickly, even under subcritical conditions. researchgate.net

Studies on the polycondensation of sebacic acid with glycerol (B35011) to form poly(glycerol sebacate) (PGS) have also investigated reaction kinetics. nih.gov These studies have shown that reaction kinetics can be influenced by factors such as the molar ratio of reactants and temperature, following classical Arrhenius behavior. nih.gov The activation energy was found to decrease with increasing molar ratios of glycerol to sebacic acid, suggesting that an equimolar ratio is favored for the reaction. nih.gov

Mechanistic investigations in ester synthesis often involve understanding the step-by-step molecular transformations. For esterification reactions, the mechanism typically involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid (or its derivative), followed by proton transfer and elimination of water (or another small molecule). mt.com The specific mechanism can be influenced by the catalyst used (if any) and the reaction conditions.

In enzymatic synthesis of sebacate-based polyesters, kinetic studies have explored the influence of factors like solvent and temperature on chain growth and branching behavior. acs.org For instance, in the CALB-catalyzed polycondensation between sebacic acid and glycerol, higher reactivity was observed toward the primary hydroxyl groups of glycerol. acs.org

Data on reaction kinetics can be presented in various forms, including rate constants, activation energies, and conversion over time under different conditions.

| Reaction Parameter | Observation/Finding | Source |

| Activation Energy (Forward) | 58.5 kJ/mol (for bis(2-ethylhexyl) sebacate synthesis) | researchgate.net |

| Activation Energy (Reverse) | 63.4 kJ/mol (for bis(2-ethylhexyl) sebacate synthesis) | researchgate.net |

| Molar Ratio (Glycerol:Sebacic Acid) | Activation energy decreases with increasing molar ratio; equimolar ratio favored. nih.gov | nih.gov |

| Temperature | Reaction kinetics increase with increasing temperature (Arrhenius behavior). nih.gov | nih.gov |

| Catalyst | Can significantly increase reaction rate. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Pressure | High pressure can facilitate non-catalytic synthesis. researchgate.net | researchgate.net |

Detailed research findings in kinetics often involve determining rate constants under various conditions and proposing a reaction mechanism that aligns with the experimental observations. For example, a pseudo-first-order kinetic model has been obtained for the transesterification of oil in supercritical methanol (B129727) with oxide catalysts, with rate constants varying with temperature and activation energies determined. researchgate.net Similarly, kinetic models have been developed for esterification reactions in solid-liquid phase-transfer catalysis systems. researchgate.net

Polymeric and Material Science Applications of Dibenzyl Sebacate

Dibenzyl Sebacate (B1225510) as a Plasticizer in Polymer Systems

Plasticizers are additives incorporated into a polymer to increase its flexibility, workability, and distensibility. Dibenzyl sebacate is recognized for its effectiveness in this role, particularly in enhancing the performance characteristics of various polymer matrices. myskinrecipes.com

Compatibility and Interactions with Polymer Matrices (e.g., PVC, Cellulose (B213188) Acetate, Synthetic Rubbers)

This compound exhibits good compatibility with a range of polymers, including polyvinyl chloride (PVC), cellulose acetate, and synthetic rubbers. myskinrecipes.com This compatibility is crucial for effective plasticization, allowing the plasticizer molecules to diffuse into the polymer matrix and reduce the intermolecular forces between polymer chains. kinampark.com This interaction increases the free volume within the polymer, enabling greater chain mobility. kinampark.comacs.org

Specifically, this compound is widely used in the polymer industry to enhance the flexibility and durability of plastics such as PVC, cellulose acetate, and synthetic rubbers. myskinrecipes.com Its compatibility makes it valuable in the production of films, coatings, and adhesives, where it improves workability and performance. myskinrecipes.com While direct studies on the compatibility of this compound with specific synthetic rubbers like nitrile rubber (NBR) and neoprene were not explicitly detailed in the search results, related sebacate esters like dibutyl sebacate are known to be compatible with these rubber types, suggesting a potential for similar compatibility with this compound due to the shared sebacate structure. atamanchemicals.comresearchgate.netpalmerholland.com

Role in Modulating Polymer Mechanical Characteristics

The incorporation of this compound into polymer systems significantly modulates their mechanical characteristics. By increasing chain mobility, plasticizers like this compound effectively lower the glass transition temperature (Tg) of the polymer, resulting in a softer and more flexible material at room temperature. kinampark.comnih.gov This leads to improvements in properties such as elongation at break, tensile strength, and hardness. nih.gov

While specific data for this compound's impact on the mechanical properties of polymers was not extensively detailed, studies on other sebacate plasticizers, such as dibutyl sebacate (DBS), provide insight into the expected effects. DBS-plasticized PVC, for instance, showed enhanced performance, including high extension, breaking stress, and a specific Shore A hardness, outperforming some conventional phthalates in terms of softness and flexibility. nih.gov The effectiveness of a plasticizer is influenced by its physicochemical affinity with the polymer, driven by factors like chemical composition, molecular weight, and functional groups. nih.gov Ester groups in plasticizers contribute to cohesive interactions with the polymer backbone through various forces, including van der Waals forces and hydrogen bonding. nih.gov

Comparative Studies with Conventional and Emerging Plasticizers

This compound is part of the broader class of sebacate esters used as plasticizers. Sebacate plasticizers, including dibutyl sebacate and dioctyl sebacate, are often compared to conventional plasticizers like phthalates. kinampark.comnih.govdtic.mil Phthalate (B1215562) esters have historically been widely used but face restrictions due to toxicity concerns. nih.gov Sebacate esters, being aliphatic esters, are often highlighted as safer and more environmentally friendly alternatives. researchgate.netnih.gov

Integration of Sebacate Esters in Polymer Synthesis

Beyond their use as plasticizers, sebacate esters, or more commonly, derivatives of sebacic acid, play a crucial role as monomers in the synthesis of various polymers, particularly polyesters and poly(ester amide)s. rsc.orgmdpi.comnih.gov

Polycondensation Reactions Involving Sebacic Acid Derivatives

Sebacic acid, a dicarboxylic acid from which sebacate esters are derived, is a key monomer in polycondensation reactions to form polyesters and polyamides. rsc.orgtandfonline.commdpi.com Polycondensation involves the reaction of monomers with the elimination of a small molecule, such as water or alcohol, to form larger polymer chains. mdpi.com

Sebacic acid derivatives, such as sebacoyl chloride or activated esters of sebacic acid, are frequently used in these reactions. rsc.orgtandfonline.com For instance, polyamides can be synthesized via the polycondensation of activated esters or amides of aliphatic dicarboxylic acids like sebacic acid with diamines. tandfonline.com The reaction conditions, including solvent and temperature, can influence the molecular weight and structure of the resulting polymers. tandfonline.com

Sebacic acid is also a crucial component in the synthesis of poly(glycerol sebacate) (PGS) through polycondensation with glycerol (B35011). frontiersin.orgsigmaaldrich.comsigmaaldrich.coma-z.lucapes.gov.bracs.orgresearchgate.netnih.govmdpi.com This reaction typically involves a two-step process: a prepolymerization phase followed by a curing phase to achieve crosslinking. mdpi.com The synthesis conditions, such as temperature, reaction time, and reactant ratio, significantly impact the properties of the final polymer. frontiersin.orga-z.lumdpi.com

Development of Bioresorbable and Biodegradable Polymers (e.g., Poly(glycerol sebacate) and its derivatives)

Sebacic acid derivatives are particularly important in the development of bioresorbable and biodegradable polymers, largely due to sebacic acid being a natural metabolic intermediate. researchgate.netrsc.orgsigmaaldrich.comfishersci.ca Poly(glycerol sebacate) (PGS) is a prime example of such a polymer, synthesized from glycerol and sebacic acid via polycondensation. frontiersin.orgsigmaaldrich.comsigmaaldrich.coma-z.lucapes.gov.bracs.orgresearchgate.netnih.govmdpi.com

PGS is a biodegradable elastomer that has garnered significant attention for applications in biomedical tissue engineering. frontiersin.orgsigmaaldrich.coma-z.luresearchgate.netnih.govmdpi.com It is bioresorbable and degrades into non-toxic products, namely glycerol and sebacic acid. frontiersin.orgsigmaaldrich.com The degradation of PGS primarily occurs through hydrolysis of the ester linkages. sigmaaldrich.comsigmaaldrich.com A notable characteristic of PGS degradation is its surface erosion mechanism, which leads to a more controlled loss of mechanical properties over time compared to bulk erosion seen in some other biodegradable polymers. sigmaaldrich.com

The mechanical properties and degradation kinetics of PGS can be tailored by controlling synthesis parameters such as curing time, curing temperature, and reactant concentrations. a-z.lucapes.gov.brmdpi.com This tunability makes PGS suitable for a wide range of applications requiring varying mechanical strengths and degradation rates, particularly in soft tissue engineering. a-z.lucapes.gov.brmdpi.comrsc.org Derivatives of PGS, such as acrylated PGS or poly(glycerol sebacate) methacrylate (B99206) (PGS-M), have also been developed to further tune properties like mechanical strength, degradation rate, and crosslinking density. frontiersin.orgrsc.org Other bioresorbable and biodegradable polymers incorporating sebacic acid derivatives include poly(butylene sebacate) (PBSe) and poly(butylene sebacate-co-terephthalate) (PBSeT), synthesized through the polymerization of sebacic acid with diols like butanediol. mdpi.commdpi.com These polymers also exhibit tunable mechanical properties and biodegradability. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 8790 |

| Sebacic acid | 5192 |

| Glycerol | 753 |

Data Tables

While specific quantitative data tables for this compound as a plasticizer were not extensively available in the search results, the impact of plasticizers on polymer properties can be illustrated conceptually through changes in mechanical characteristics.

| Property | Unplasticized Polymer | Polymer + Plasticizer (Conceptual) |

| Glass Transition Temp (Tg) | Higher | Lower |

| Flexibility | Lower | Higher |

| Elongation at Break | Lower | Higher |

| Tensile Strength | Higher (often) | Lower (often) |

| Hardness | Higher | Lower |

Note: The specific changes in tensile strength can vary depending on the polymer and plasticizer concentration.

For poly(glycerol sebacate) (PGS), a biodegradable polymer synthesized using sebacic acid, mechanical properties are tunable based on synthesis conditions. Below is a conceptual table illustrating how curing time can affect PGS properties based on research findings. frontiersin.orga-z.lumdpi.com

| Synthesis Parameter (Curing Time) | Mechanical Property (e.g., Tensile Strength) | Degradation Rate |

| Shorter Curing Time | Lower | Faster |

| Longer Curing Time | Higher | Slower |

Note: This table illustrates a general trend observed in PGS synthesis and is dependent on other synthesis parameters.

Application in Engineered Elastomers and Thermoplastics

This compound is utilized as a plasticizer in the polymer industry to enhance the flexibility and durability of various plastics, including synthetic rubbers and thermoplastic vinyl resins such as PVC and cellulose acetate. myskinrecipes.comgoogle.com Plasticizers are high-boiling organic liquids in which vinyl resin particles are substantially insoluble at ordinary temperatures but flux and dissolve at elevated temperatures to form a single-phase resinous mass. google.com The ratio by weight of plasticizer to polyvinyl resin typically ranges from about 1:1 to 2:1, with a preferred range of 1.25:1 to 1.75:1 in some compositions. google.com

Compatibility charts indicate the resistance of various elastomers to this compound. Different types of elastomers show varying degrees of compatibility, ranging from recommended to not recommended, with some exhibiting good or limited resistance. rahco-rubber.comphelpsgaskets.compspglobal.comrodavigo.netingersollrand.jp For example, some fluoroelastomers and EPDM show good compatibility with this compound, while others like Buna-N (NBR) are not recommended for use with this compound. rahco-rubber.comphelpsgaskets.compspglobal.comrodavigo.net The interaction of a fluid like this compound with an elastomer can lead to swelling, which, if excessive, can alter the material's properties and potentially lead to extrusion due to a loss of hardness and mechanical resilience. rodavigo.net

In the context of thermoplastics, this compound is listed as a suitable plasticizer for thermoplastic vinyl resins in plastisol compositions. google.com Research on plasticized vinylite VYNW has shown that different plasticizers impact the creep curve differently. While some sebacates like dibutyl sebacate were found to be very effective plasticizers based solely on plasticizing action, they may have limitations like volatility. acs.org Creep curves for straight-chain sebacates tend to be broad and flat, whereas those for compounds like tetrahydrofurfuryl sebacate and this compound may rise abruptly. acs.org

Advanced Applications in Polymer Science

Beyond basic plasticization, this compound and related sebacate esters play roles in more advanced polymer applications.

This compound's compatibility with various resins makes it valuable in the production of films, coatings, and adhesives, where it can improve workability and performance. myskinrecipes.com In polymer surface coatings, this compound can be used as a coalescing agent, aiding in the film formation process by coalescing polymer particulates. google.com It can be combined with polymeric materials in various ways, such as being added to the aqueous or solvent solution prior to spray drying or combined with polymer particles during comminution or milling. google.com While not always necessary, plasticizers like this compound can provide useful properties in polymer films. google.com

Sebacate esters, including this compound, can be found in formulations for adhesives and components of coatings. fao.orgecfr.gov For instance, Dibutyl sebacate is listed as a substance that may be safely used as components of articles intended for use in packaging, transporting, or holding food, subject to certain conditions. fao.orgecfr.gov

Sebacate esters are utilized in lubricants and hydraulic fluids due to properties such as thermal stability and low volatility, making them suitable for high-temperature applications. myskinrecipes.com They are considered special purpose esters based on sebacic acid, offering excellent performance at very low temperatures and high lubricity. condensia.com Sebacates are often added to lubricants to improve additive solubility, reduce varnish, and extend fluid life. condensia.com

Investigations into the lubricity characteristics of sebacic acid based esters have shown that factors like the chain length and branching of the alcohol used in the ester synthesis affect properties such as pour point, flash point, and oxidation stability. researchgate.netinsightsociety.org For example, branched sebacate esters like di-2-ethylbutyl sebacate (D2EBS) and di-2-ethylhexanol sebacate (D2EHS) exhibit very low pour points compared to linear sebacates with the same carbon number. researchgate.netinsightsociety.org The oxidative stability can also be high, with some sebacate esters showing stability up to 290°C. researchgate.netinsightsociety.org

Sebacic acid esters generally have viscosity values suitable for use as hydraulic fluids, typically ranging from 5 to 45 cSt at 40°C. insightsociety.org However, viscosity modifiers may be needed for applications requiring higher viscosities, such as gear lubricants. insightsociety.org The viscosity of sebacic acid esters increases with increasing molecular weight, chain length, and degree of branching of the alcohol. insightsociety.org Sebacate esters are used in synthetic engine oils for automotive or jet engines due to their high thermal and oxidation stability. valtris.com They are also recommended as high-performance plasticizers and base agents in industrial fluid formulations, providing superior performance at low temperatures and imparting excellent stability and anti-corrosion properties. chempoint.com

Data on the properties of various sebacate esters used in lubricants and hydraulic fluids highlights their performance characteristics:

| Product Name | Viscosity mm²/s (40°C) | Pour Point °C | Minimum Flash Point °C | Low Temperature Resistance | Biodegradability p/p | Applications |

| Glylub 54 2-ethylhexyl sebacate | 13 | -57 | min 220 | +++ | >85% | Highly biodegradable, low temperature fluid, hydraulic fluid |

Sebacate esters compete with derivatives of adipic acid, azelaic acid, and dodecanedioic acid in plasticizer and lubricant applications. researchgate.net

Sebacate-based polymers, such as poly(glycerol sebacate) (PGS) and its derivatives, are being explored for use in controlled release systems. dntb.gov.uadrug-dev.comnih.govmdpi.comnih.gov Poly(glycerol sebacate) is a synthetic polyester (B1180765) prepolymer synthesized by reacting glycerol and sebacic acid. drug-dev.com These polymers can be engineered to create biocompatible and biodegradable materials suitable for drug delivery applications. drug-dev.commdpi.comnih.gov

For instance, poly(glycerol sebacate) urethane (B1682113) (PGSU), a cross-linked derivative of PGS, is a flexible elastomer that biodegrades via surface erosion. drug-dev.com This surface erosion property can lead to near zero-order release kinetics, allowing for a near-constant release rate of incorporated substances, even at high loadings. drug-dev.com PGSU has shown potential for delivering both hydrophobic and hydrophilic drugs with minimal burst release and sustained release over extended periods. drug-dev.com The degradation rate of PGSU can be tailored by altering its cross-linking density and the stoichiometry of the starting materials. drug-dev.com

Research has also investigated poly(glycerol sebacate) acrylate (B77674) (PGSA)-based polymers for controlled release, particularly in the context of delivering extracellular vesicles (EVs) for cardiac repair. nih.gov These polymers can be designed as adhesive materials that remain attached to tissue surfaces, enabling the controlled delivery of bioactive substances over time. nih.gov Freeze-dried formulations of EVs incorporated into PGSA-based polymers have been developed to tune release kinetics and maximize loading. nih.gov

Another example involves the synthesis of poly(glycerol sebacate)-urethane (PGS-U) and its nanocomposites for potential use in drug delivery systems, such as for oral diseases. nih.gov These materials can exhibit sustained drug release over a significant period, with the release rate being influenced by factors like the content of nanoparticles and curing temperature. nih.gov

Sebacate-based hydrogels, such as thixotropic polyglycerol sebacate-based supramolecular hydrogels, are also being explored as injectable drug delivery matrices. dntb.gov.uamdpi.com These hydrogels can exhibit properties like low minimum gelation concentration, rapid gelation, and self-healing ability, making them suitable as injectable systems. mdpi.com They have demonstrated biocompatibility, biodegradability, and the capacity for sustained release of therapeutic agents without an initial burst effect. mdpi.com

Environmental Behavior and Biotransformation of Dibenzyl Sebacate

Environmental Fate and Transport Mechanisms of Sebacate (B1225510) Esters

Sebacate esters, as a class of organic compounds, exhibit varying environmental behaviors depending on their specific structure and the characteristics of the environmental compartment. Their transport and distribution in the environment are influenced by factors such as water solubility, vapor pressure, and affinity for organic matter in soil and sediment. Dibutyl sebacate, for instance, is described as an oily, colorless liquid with low solubility in water but soluble in organic solvents and hydrocarbons. atamanchemicals.comthegoodscentscompany.comilo.org Based on estimated properties, volatilization from water and dry soil surfaces is not expected to be a significant fate process for dibutyl sebacate. atamanchemicals.com It is expected to adsorb to suspended solids and sediment in water, suggesting that sedimentation can be an important transport mechanism in aquatic environments. atamanchemicals.com While specific data for dibenzyl sebacate is less readily available in the provided results, its ester structure and use as a plasticizer suggest it may exhibit similar tendencies for low water solubility and potential adsorption to environmental matrices.

Biodegradation Pathways of this compound and Analogues

The biodegradation of sebacate esters is a primary pathway for their removal from the environment. This process typically involves the hydrolysis of the ester linkages, leading to the formation of the corresponding alcohol and dicarboxylic acid. For this compound, the potential biodegradation products would be benzyl (B1604629) alcohol and sebacic acid.

Studies on the biodegradation of sebacate esters and other plasticizers have shown that microorganisms can cleave the ester bonds. For example, dibutyl sebacate is readily biodegraded by pure bacterial and fungal cultures. atamanchemicals.com The degradation of poly(butylene sebacate) in soil has been shown to start with the hydrolysis of terminal ester bonds, releasing monomers or oligomers. researchgate.net Similarly, poly(glycerol sebacate) degrades primarily through hydrolysis of its ester linkages into smaller oligomers and ultimately to glycerol (B35011) and sebacic acid. sigmaaldrich.com

While direct studies on the biodegradation pathways of this compound were not extensively detailed in the search results, the documented biodegradation of other sebacate esters and plasticizers via ester hydrolysis suggests a similar primary breakdown mechanism for this compound in the presence of active microbial communities.

Microbial Degradation Studies of Sebacate Esters

Microorganisms, including both bacteria and fungi, play a significant role in the degradation of sebacate esters. Pure bacterial and fungal cultures have been shown to degrade dibutyl sebacate over periods of 1 to 4 weeks in laboratory experiments. atamanchemicals.com Specific fungal genera, such as Fusarium, have demonstrated the ability to degrade dibutyl sebacate and other plasticizers. atamanchemicals.com Bacterial cultures, including Pseudomonas and Brevibacterium species isolated from deteriorated plastic materials, have also shown the capacity to degrade plasticizers like di-iso-octyl sebacate, resulting in weight loss of the plasticized material. researchgate.net

The rate and extent of microbial degradation can be influenced by environmental factors and the specific structure of the sebacate ester. Studies on the microbiological degradation of plasticizers have investigated the effect of factors such as chain branching on microbial growth. asm.org Aeration can significantly increase the degradation of plasticized PVC by bacterial cultures. researchgate.net These findings highlight the importance of microbial activity in the environmental fate of sebacate esters and the potential for diverse microbial communities to contribute to their biotransformation.

Photolysis and Photooxidation in Environmental Compartments

Photolysis and photooxidation can contribute to the transformation of organic compounds in the environment, particularly in compartments exposed to sunlight, such as air and surface water. Dibutyl sebacate may undergo direct photolysis in the environment due to the presence of functional groups that can absorb light above 290 nm. atamanchemicals.com The rate constant for the vapor-phase reaction of dibutyl sebacate with photochemically-produced hydroxyl radicals has been estimated, indicating the potential for atmospheric degradation via photooxidation. atamanchemicals.com While specific information on the photolytic or photooxidative degradation of this compound was not prominently featured, the presence of ester linkages and aromatic rings in its structure suggests a potential for such reactions to occur in sunlit environmental compartments.

Analytical Assessment of this compound Presence in Environmental Matrices

Assessing the presence and concentration of this compound and other sebacate esters in environmental matrices requires specific analytical methods capable of their detection and quantification in complex samples.

Monitoring Strategies for Sebacate Esters in Water and Sediment

Monitoring strategies for sebacate esters in water and sediment typically involve sample collection followed by extraction and analysis using sensitive analytical techniques. Given the tendency of sebacate esters like dibutyl sebacate to adsorb to suspended solids and sediment, both water and sediment matrices are relevant for monitoring. atamanchemicals.com Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the identification and quantification of organic contaminants, including plasticizers, in environmental samples like water and sediment. env.go.jp Monitoring studies for plasticizers, including sebacate esters, have been conducted in various aquatic environments, such as along coastlines, to assess their occurrence and distribution. researchgate.net Sediments have been observed to act as a sink for plasticizers, often showing higher contamination levels than the overlying water. researchgate.net

Migration Studies from Polymeric Materials into Environmental Media

The migration of plasticizers from polymeric materials is a significant source of these compounds in the environment. Plasticizers are typically not covalently bound to the polymer matrix, allowing them to diffuse out over time. royalsocietypublishing.orgroyalsocietypublishing.org Migration can occur into various environmental media with which the plastic comes into contact, including air, water, and soil. mdpi.com

Advanced Toxicological and Mechanistic Studies of Dibenzyl Sebacate

In Vitro Toxicological Investigations of Sebacate (B1225510) Esters

In vitro toxicological studies provide valuable insights into the potential cellular and molecular effects of chemical compounds. Research on sebacate esters, including read-across from structurally related compounds, contributes to understanding the potential in vitro toxicity of Dibenzyl sebacate.

Assessment of Genotoxicity

Genotoxicity refers to the ability of a chemical substance to damage genetic material. Studies on various sebacate esters have been conducted to assess their genotoxic potential using in vitro methods. For instance, bis(2-ethylhexyl) sebacate has been reported as negative in the Ames assay, a common bacterial test for mutagenicity. scbt.com Diisononyl adipate (B1204190) and bis(2-ethylhexyl) adipate, structurally related diesters, were also found to be negative in the Ames assay and the mouse lymphoma assay. scbt.com Polyethylene sebacate (PES), another sebacate polymer, was evaluated for mutagenicity using the Ames microplate format mutagenicity assay with Salmonella typhimurium strains TA98 and TA100, both in the presence and absence of metabolic activation, and was confirmed to be nonmutagenic. researchgate.netnih.gov These findings suggest a general lack of genotoxic potential for several sebacate esters in standard in vitro tests.

Table 1: In Vitro Genotoxicity Assessment of Selected Sebacate Esters and Analogs

| Compound | Assay Method | Result | Reference |

| Bis(2-ethylhexyl) sebacate | Ames assay | Negative | scbt.com |

| Polyethylene sebacate (PES) | Ames microplate format mutagenicity assay (TA98, TA100 ± S9) | Nonmutagenic | researchgate.netnih.gov |

| Diisononyl adipate | Ames assay | Negative | scbt.com |

| Diisononyl adipate | Mouse lymphoma assay | Negative | scbt.com |

| Bis(2-ethylhexyl) adipate | Ames assay | Negative | scbt.com |

| Bis(2-ethylhexyl) adipate | Mouse lymphoma assay | Negative | scbt.com |

Mechanistic Studies on Endocrine Activity and Receptor Interactions (e.g., Estrogenic and Androgenic Potential)

Endocrine-disrupting chemicals (EDCs) can interfere with hormone action by interacting with hormone receptors or affecting hormone synthesis and metabolism. researchgate.netnih.gov Research on the endocrine activity of sebacate esters and other plasticizers has explored their potential to interact with estrogen receptors (ER) and androgen receptors (AR). Phthalate (B1215562) esters (PAEs), which are structurally different from sebacate esters but also used as plasticizers, have been shown to exhibit endocrine-disrupting effects, including interaction with estrogen and androgen receptors. mdpi.com

Immunotoxicity Research

In Vivo Toxicological Assessments and Experimental Models

In vivo studies using experimental animal models are crucial for evaluating the potential systemic effects, developmental toxicity, and other complex toxicological endpoints of chemical compounds under conditions that mimic biological exposure. nagibio.chnih.govresearchgate.net

Developmental Toxicity Studies

Table 2: Summary of Developmental Toxicity Findings for Related Sebacate Esters and Analogs in In Vivo Studies

| Compound | Animal Model | Route of Exposure | Key Findings | NOAEL (Developmental Toxicity) | Reference |

| Dibutyl maleate | Not specified | Not specified | No adverse developmental effects reported in screening study | Not specified | scbt.com |

| Bis(2-ethylhexyl) adipate | Rat | Dietary | No adverse developmental effects observed up to 1080 mg/kg/day | ≥ 1080 mg/kg bw/day | scbt.comeuropa.eu |

| Disodium (B8443419) sebacate | Rat, Rabbit | Not specified | No teratogenic effect, regular development of fetuses | Not specified | nih.gov |

| Bis(tridecyl) adipate | Rat | Dermal | NOAEL of ≥ 2000 mg/kg bw/day for developmental toxicity | ≥ 2000 mg/kg bw/day | europa.eu |

| Polyglyceryl fatty acid esters | Rat | Not specified | No adverse developmental or reproductive effects in multi-generation study | Not specified | industrialchemicals.gov.au |

Systemic Toxicity Investigations in Animal Models

Systemic toxicity refers to adverse effects occurring in organ systems distant from the site of exposure. In vivo studies are used to assess the potential of a substance to cause systemic toxicity after various routes of administration. regulations.govresearchgate.net Research on sebacate esters has included systemic toxicity evaluations in animal models. For dibutyl sebacate (DBS), studies in rats and dogs exposed for 26 weeks showed no evidence of systemic toxicity at doses up to 1000 mg/kg-day. cpsc.gov Similarly, a 9-month study in rats and mice treated with DBS did not show effects on growth, behavior, blood composition, liver enzyme function, or tissue abnormalities at doses up to 350 mg/kg-day. cpsc.gov Studies on disodium sebacate in rats and rabbits fed the substance for subacute and chronic periods showed no significant differences in clinical, chemical, and hematological parameters, growth curves, or histological findings compared to control animals. nih.gov While direct systemic toxicity data for this compound in animal models were not prominently featured, the findings on other sebacate esters suggest a potentially low order of systemic toxicity for this class of compounds.

Toxicokinetic Research of this compound (limited data)

Comprehensive toxicokinetic studies on this compound are limited. cpsc.gov The lack of extensive data makes it challenging to fully understand its behavior within biological systems. cpsc.gov Specifically, there is uncertainty regarding whether the observed low toxicity, particularly via the oral route, is a result of limited absorption or efficient metabolism. cpsc.gov

Absorption and Metabolism Research

While standard toxicokinetic studies are lacking, some specialized investigations into the metabolism of this compound have been conducted. cpsc.gov In vitro studies have shown that pancreatic lipase (B570770) can hydrolyze this compound. cpsc.gov Additionally, hydrolysis of this compound to sebacic acid and butanol (presumably n-butanol) has been reported in intestinal fluid. cpsc.gov This suggests that enzymatic hydrolysis in the digestive system is a potential metabolic pathway for this compound. Sebacic acid is a 10-carbon dicarboxylic acid. nih.gov

Analytical Chemistry Techniques for Dibenzyl Sebacate Quantification and Characterization

Chromatographic Methodologies for Sebacate (B1225510) Ester Analysis

Chromatography is a fundamental technique used to separate components within a mixture, allowing for the isolation and quantification of individual compounds like dibenzyl sebacate. Various chromatographic methods are applicable depending on the sample matrix and the required level of sensitivity and separation.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including many sebacate esters. In GC, the sample is vaporized and transported through a stationary phase by an inert carrier gas. Compounds separate based on their differential partitioning between the stationary phase and the mobile gas phase.

Various detectors can be coupled with GC to detect and quantify the separated components. The Flame Ionization Detector (FID) is a common and sensitive detector for organic compounds, providing a signal proportional to the mass flow rate of analytes. researchgate.net Mass Spectrometry (MS), when coupled with GC (GC-MS), offers more specific identification by providing mass spectral fragmentation patterns characteristic of individual compounds. This allows for both quantification and structural confirmation. GC-MS has been established for determining the migration of various sebacic acid esters in different food simulants and matrices. xml-journal.netresearchgate.net Pyrolysis-GC/MS is another variant that can be used to characterize the thermal degradation products of materials containing sebacate esters. plymouth.ac.ukmdpi.com

GC-MS methods have been developed for the determination of plasticizers, including dibutyl sebacate, in various matrices such as food and cleaning products. researchgate.netnih.gov While these studies focus on other sebacate esters or plasticizers, the principles and methodologies are directly applicable to the analysis of this compound due to their similar chemical nature.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for separating and quantifying less volatile or thermally labile compounds, which may include certain sebacate esters or samples where GC is not suitable. hplc.eu In HPLC and UHPLC, a liquid mobile phase carries the sample through a stationary phase packed in a column. Separation is based on interactions between the analytes, the stationary phase, and the mobile phase.

These techniques are often coupled with various detectors, including UV-Vis detectors, fluorescence detectors, and mass spectrometers (LC-MS or UHPLC-MS). LC-MS and UHPLC-MS offer high sensitivity and specificity for the analysis of complex samples. researchgate.netsigmaaldrich.com While specific applications for this compound using only HPLC or UHPLC without MS were not extensively detailed in the search results, HPLC methods have been developed for other sebacate derivatives, such as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. sielc.com The principles of reverse phase HPLC, using mobile phases containing acetonitrile (B52724) and water with modifiers, are applicable to the analysis of sebacate esters. sielc.com

Supercritical Fluid Chromatography

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC can be particularly useful for the separation of compounds that are not well-suited for either GC or conventional HPLC, including relatively non-polar or high molecular weight compounds like some sebacate esters. hightechlabs.com SFC offers advantages such as faster analysis times and lower solvent consumption compared to HPLC. hightechlabs.com Supercritical elution chromatography is specifically mentioned as being utilized for the fractionation of ester mixtures having similar molecular weight. hightechlabs.com Studies have investigated the solubility of dicarboxylic acid esters, including sebacate esters, in supercritical carbon dioxide, highlighting the relevance of supercritical fluids in the context of these compounds. researchgate.net SFC coupled with mass spectrometry (SFC-MS) can provide both separation and detailed structural information. lboro.ac.uk

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information about the structure and quantity of this compound, often complementing chromatographic separations.

Mass Spectrometry (MS and GC-MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This fragmentation pattern acts as a fingerprint, aiding in the identification and structural elucidation of analytes. mdpi.com As mentioned earlier, MS is commonly coupled with GC (GC-MS) and LC (LC-MS or UHPLC-MS) for the analysis of sebacate esters. xml-journal.netresearchgate.netresearchgate.net

GC-MS is a powerful tool for identifying and quantifying sebacate esters in various matrices. xml-journal.netresearchgate.net The mass spectra of sebacate esters show characteristic fragmentation patterns that can be used for their identification. For example, studies on the migration of sebacic acid esters in food simulants utilized GC-MS for determination. xml-journal.net Tandem mass spectrometry (MS/MS) offers increased specificity and sensitivity for targeted analysis of compounds like sebacate esters. researchgate.netresearchgate.net Analysis of sebacate ester derivatives by MALDI-TOF/TOF-MS/MS has provided insights into their fragmentation pathways and structural sequences. mdpi.com

PubChem provides GC-MS spectral data for various sebacate esters, including didecyl sebacate and this compound, indicating the applicability of this technique for their analysis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds based on the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). insightsociety.orgorientjchem.org NMR provides detailed information about the types and connectivity of atoms within a molecule.

¹H NMR and ¹³C NMR are routinely used to characterize the structure of synthesized sebacate esters and confirm the presence of ester linkages and the sebacate moiety. insightsociety.orgorientjchem.orgresearchgate.netmdpi.comresearchgate.netacs.org Analysis of NMR spectra allows for the assignment of specific signals to different protons and carbons in the molecule, providing definitive proof of structure. insightsociety.orgorientjchem.org For example, ¹H NMR spectra of sebacate esters show characteristic peaks for methylene (B1212753) protons adjacent to the ester group and within the sebacic acid chain. orientjchem.orgacs.org ¹³C NMR spectra provide signals for the carbonyl carbons of the ester groups and the methylene carbons of the sebacate backbone. insightsociety.orgorientjchem.org

NMR spectroscopy is also valuable for assessing the purity of sebacate esters and can be used to quantify different components in a mixture, although chromatographic methods are often preferred for trace analysis. insightsociety.orgresearchgate.net PubChem entries for sebacate esters, including didecyl sebacate and this compound, often include links to ¹H NMR and ¹³C NMR spectral data, demonstrating the use of these techniques for their characterization. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are valuable techniques for the structural characterization and identification of organic compounds like this compound. These vibrational spectroscopic methods probe the molecular vibrations of a compound, providing a unique spectral fingerprint.

For this compound, both Fourier-Transform Infrared (FTIR) and Raman spectra are available through spectral databases. nih.gov These spectra can be used to identify characteristic functional groups present in the molecule, such as the ester carbonyl stretch (C=O), C-O stretches, and aromatic C-H and C=C vibrations from the benzyl (B1604629) groups, as well as the C-H vibrations from the aliphatic sebacate chain. pg.edu.pl

While specific detailed research findings on the interpretation of this compound's IR and Raman spectra for analytical quantification in complex matrices were not extensively found in the search results, the availability of its spectra indicates their utility for compound verification and identification. nih.govchemicalbook.comchemicalbook.com Studies on other sebacate esters, such as dibutyl sebacate, have utilized Raman spectroscopy for characterization in different states, highlighting the potential of this technique for analyzing sebacates in various sample types, including aerosols, and noting that Raman spectroscopy often requires minimal sample preparation. researchgate.net

Sample Preparation and Extraction Methods for Diverse Matrices

The accurate analysis of this compound in various matrices, such as environmental samples, biological fluids, and food contact materials, necessitates appropriate sample preparation and extraction methods to isolate and concentrate the analyte while minimizing matrix interference. Sample preparation is a critical step that can significantly impact the accuracy of analytical results. mdpi.comorganomation.com

For environmental matrices, sample preparation typically involves collection, preservation, and laboratory procedures aimed at extracting target analytes. organomation.compjoes.com Common extraction techniques applicable to organic compounds in environmental samples include solvent extraction (such as liquid-liquid extraction and solid-phase extraction) and pressurized liquid extraction. organomation.comepa.govresearchgate.net The choice of method depends on the sample type (e.g., water, soil, sediment) and the properties of the analyte. organomation.com

In the context of food contact materials, where this compound is used as a plasticizer myskinrecipes.com, extraction methods are crucial for determining its presence and potential migration into food. Techniques such as solvent extraction, using solvents like ethanol (B145695) or ethyl acetate, and purge-and-trap methods have been employed to extract additives and plasticizers from packaging materials. researchgate.netdtu.dkresearchgate.net These methods aim to achieve efficient recovery of the analytes from the polymer matrix. researchgate.netresearchgate.net Following extraction, techniques like gas chromatography coupled with mass spectrometry (GC/MS) are often used for the identification and quantification of the extracted compounds. researchgate.netdtu.dk

While specific detailed protocols for the extraction of this compound from biological matrices were not prominently featured in the search results, the general principles of sample preparation for biological samples involve adapting methods to the complexity of the matrix and potentially including steps for the hydrolysis of conjugated metabolites if necessary. dtic.mil

Sample preparation methods are continuously evolving, with advancements focused on developing new materials and improving technology to enhance efficiency and accuracy. mdpi.com

Development of Novel Analytical Approaches and Biosensors for Sebacate Esters

The development of novel analytical approaches and biosensors for the detection and quantification of chemical compounds is an active area of research. While the search results did not yield information on biosensors specifically designed to target and quantify this compound, they indicate that other sebacate esters have been utilized as components in the development of biosensors and electrochemical sensors.

Sebacate esters, such as bis-(2-ethylhexyl)sebacate (DOS) and dibutyl sebacate (DBS), have been used as plasticizers in the membranes of ion-selective electrodes (ISEs) and ion-sensitive field-effect transistors (ISFETs). nih.govtaylorandfrancis.com These plasticizers play a role in optimizing the properties of the sensor membrane, such as surface hydrophobicity, which can influence the sensor's performance and selectivity towards target ions or molecules. nih.govresearchgate.netcaas.cn For example, sebacate esters have been incorporated into membranes for sensors designed to analyze taste compounds. researchgate.netcaas.cn

Quantitative Structure Activity/property Relationship Qsar/qspr Studies of Sebacate Esters

Theoretical Frameworks and Methodologies in QSAR/QSPR for Esters

The theoretical frameworks for QSAR/QSPR studies of esters, and organic molecules in general, involve the principle that the biological activity or property of a compound is a function of its molecular structure. researchgate.net Methodologies typically involve calculating a range of molecular descriptors that capture different aspects of the chemical structure, such as electronic, steric, and topological features. researchgate.netresearchgate.netnih.gov These descriptors are then used in statistical methods, such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression, or more advanced machine learning techniques like Genetic Algorithms (GA), Support Vector Machines (SVM), and Graph Neural Networks (GNNs), to build predictive models. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov The selection of relevant descriptors and the choice of the statistical method are crucial steps in developing robust and predictive QSAR/QSPR models. researchgate.net

Correlating Molecular Structure with Environmental Fate Parameters (e.g., Partition Ratios)

Studies have established QSPR models for estimating parameters like log Kow and water solubility for various organic pollutants, including some esters and phthalates, using molecular descriptors. researchgate.net For instance, models have been developed to predict log Kow values using topological descriptors. researchgate.net The accuracy of these predictions depends on the chosen descriptors and the modeling technique. acs.org While specific data for Dibenzyl sebacate's environmental fate parameters derived from QSAR are not explicitly provided, the general applicability of QSAR to predict such properties for esters is well-established. acs.orgresearchgate.net

Predicting Biological Activities and Toxicological Endpoints through QSAR Modeling

QSAR modeling is a prevalent computational technique for predicting the biological activities and toxicological endpoints of chemicals. researchgate.netnih.govresearchgate.netbiorxiv.org This is particularly important for rapidly screening and prioritizing chemicals for further evaluation, especially when experimental data are limited. researchgate.netbiorxiv.org QSAR models for toxicity prediction relate molecular structure to various toxic effects, such as acute aquatic toxicity or potential effects on specific biological systems. researchgate.netnih.govresearchgate.net

For esters, QSAR models have been developed to predict aquatic toxicity towards organisms like Tetrahymena pyriformis using molecular descriptors. researchgate.netnih.gov These models utilize methods like GA-MLR to identify the structural features that correlate with toxicity. researchgate.netnih.gov The predictive ability of these models is evaluated through statistical parameters like R² and Q². researchgate.netnih.gov While the search results mention the application of QSAR for predicting toxicity for some esters and other compounds researchgate.netcanada.ca, specific QSAR-predicted toxicological endpoints for Dibenzyl sebacate (B1225510) were not found. However, the methodologies discussed are applicable to ester derivatives.

An example of QSAR model performance for predicting aquatic toxicity of aliphatic esters towards Tetrahymena pyriformis is shown below, based on the findings in the search results researchgate.netnih.gov:

| Model Type | R² | Q² (LOO) | F | RMSE |

| GA-MLR | 0.899 | 0.928 | 137.73 | 0.263 |

This table illustrates the statistical performance of a QSAR model developed for a set of aliphatic esters, demonstrating the potential of these methods to predict toxicity based on molecular structure. researchgate.netnih.gov

Computational Chemistry Approaches in Understanding Sebacate Ester Interactions

Computational chemistry approaches, such as molecular dynamics (MD) simulations and quantum mechanical calculations, play a significant role in understanding the interactions of molecules, including sebacate esters, at an atomic and molecular level. acs.orgacs.orgnih.govresearchgate.net These methods can provide insights into various properties and behaviors that are relevant to QSAR/QSPR studies and environmental fate assessment.

Molecular dynamics simulations, for instance, have been used to study the properties of ester-based lubricants, such as mixtures of di(2-ethylhexyl) sebacate (DEHS) and di(2-ethylhexyl) adipate (B1204190) (DEHA). acs.orgacs.orgnih.govresearchgate.net These simulations can predict properties like viscosity at different temperatures and pressures by modeling the interactions between molecules. acs.orgacs.orgnih.govresearchgate.net While these studies focus on the physical properties of mixtures, the underlying principles of modeling molecular interactions are applicable to understanding how sebacate esters interact with biological systems or environmental matrices.

Computational chemistry can also be used to calculate molecular descriptors used in QSAR/QSPR models, such as electronic properties (e.g., HOMO and LUMO energies) and dipole moments, which are derived from quantum mechanical calculations. researchgate.netresearchgate.net These descriptors provide a deeper understanding of the electronic structure and reactivity of molecules. Although specific computational chemistry studies on this compound's interactions were not found, these methods are valuable for generating descriptors and understanding the behavior of sebacate esters in general.

Regulatory Science and Risk Assessment Paradigms for Dibenzyl Sebacate

Integration of Research Findings into Regulatory Decision-Making Processes

Regulatory agencies worldwide are increasingly seeking efficient ways to integrate information on chemical substances to prioritize decisions and data requests. New approaches are being developed to enhance efficiency and focus expert review on substances with a greater potential for being classified as high or low priority epa.gov. The U.S. EPA, for instance, is committed to producing research that addresses real-world problems and informs the implementation of environmental regulations, helping partners make timely decisions based on sound science epa.gov. Their research approach emphasizes partner engagement throughout the process, from problem formulation to the dissemination and evaluation of results epa.gov. The goal is to increase confidence that new approaches, data, and tools are scientifically sound and improve environmental and public health decision-making epa.gov.

Workshops and collaborations between stakeholders, including risk assessors and decision-makers, are vital for brainstorming ideas, identifying research gaps, and proposing new projects, thereby shaping the future of regulatory science eu-parc.euoperaresearch.eu. These platforms facilitate discussions that bridge science and regulation, contributing to the evolution of regulatory science and the improvement of chemical risk assessment practices eu-parc.eu. Key areas of focus include promoting the regulatory use of New Approach Methodologies (NAMs) and applying structured evaluation and weight-of-evidence approaches to enhance transparency and the reliability of regulatory decisions eu-parc.eu.

International Regulatory Science Collaborations and Initiatives

International collaboration in regulatory science is essential for a harmonized approach to assessing and managing the risks posed by chemicals such as dibenzyl sebacate (B1225510). The increasing use of emerging plasticizers, including sebacates, following regulations on phthalates, highlights the global nature of this issue nih.govacs.org. Initiatives like the European Union's REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulation aim to protect human health and the environment from chemical hazards mdpi.com.

Collaborations between chemical companies and research institutions are driving innovation in developing sustainable plasticizer solutions, including bio-based and non-phthalate alternatives, to keep pace with regulatory changes and consumer demands marketresearchintellect.com. Regulatory agencies worldwide are looking to efficiently integrate information on chemical substances epa.gov.

While not specifically mentioning dibenzyl sebacate, the broader context of international regulatory science collaborations for chemicals and plasticizers is evident in various initiatives aimed at improving risk assessment practices and promoting the use of innovative methodologies eu-parc.euoperaresearch.eu. The need for exchange and harmonization of risk assessment terminology, models, and methodologies across chemical categories and regulatory agencies is recognized to support these efforts operaresearch.eu.

Data Gaps and Future Research Needs in Regulatory Assessment of Emerging Plasticizers